molecular formula C17H14ClNO2 B2553078 [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 219544-52-2

[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid

Cat. No.: B2553078
CAS No.: 219544-52-2
M. Wt: 299.75
InChI Key: HCSJKRALCMDCMF-UHFFFAOYSA-N
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Description

[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include [1-(4-chlorobenzyl)-1h-indol-3-yl]acetic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, potentially contributing to its biological activity.

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound impacts multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Indole derivatives have been found to exhibit potent cytotoxicity against selected human cancer cell lines . This suggests that this compound may have similar cytotoxic effects, potentially contributing to its anticancer activity.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light . Therefore, these factors may also influence the action of this compound.

Preparation Methods

The synthesis of [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSJKRALCMDCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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